![molecular formula C8H8KNO5 B13385648 Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13385648.png)
Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate, also known as potassium clavulanate, is a potassium salt of clavulanic acid. This compound is a β-lactamase inhibitor, which means it can inhibit the action of β-lactamase enzymes produced by bacteria. These enzymes typically confer resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting β-lactamase, potassium clavulanate enhances the efficacy of β-lactam antibiotics against resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium clavulanate is synthesized through the fermentation of the bacterium Streptomyces clavuligerus. The fermentation broth is then subjected to a series of purification steps to isolate clavulanic acid. This acid is subsequently converted to its potassium salt form through neutralization with potassium hydroxide .
Industrial Production Methods
Industrial production of potassium clavulanate involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of clavulanic acid. After fermentation, the broth undergoes filtration, extraction, and crystallization to obtain pure potassium clavulanate .
Chemical Reactions Analysis
Types of Reactions
Potassium clavulanate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in aqueous solutions, leading to the breakdown of the β-lactam ring.
Nucleophilic Substitution: It can react with nucleophiles, such as amines, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions at varying pH levels.
Nucleophilic Substitution: Common reagents include amines and other nucleophiles, often under mild conditions.
Major Products
Hydrolysis: Leads to the formation of inactive degradation products.
Nucleophilic Substitution: Results in the formation of substituted clavulanate derivatives.
Scientific Research Applications
Potassium;(3Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate, also known as clavulanate potassium, is a beta-lactamase inhibitor . Its molecular formula is C8H8KNO5, and its molecular weight is 237.25 g/mol. Clavulanic acid, the parent compound, is derived from Streptomyces clavuligerus .
Scientific Research Applications
Clavulanate potassium is used in pharmaceutical research and development as a reference standard and enzyme inhibitor . Due to its ability to inhibit beta-lactamase, it is often combined with penicillin-group antibiotics to increase their effectiveness .
Pharmaceutical Applications
- Beta-Lactamase Inhibition Clavulanic acid inhibits beta-lactamase, an enzyme produced by bacteria that inactivates beta-lactam antibiotics like penicillin and amoxicillin . By inhibiting this enzyme, clavulanate potassium allows these antibiotics to remain effective against resistant bacteria .
- Combination Therapy Clavulanate potassium is commonly used in combination with antibiotics such as amoxicillin to overcome antibiotic resistance . This combination extends the spectrum of bacteria that the antibiotic can effectively target .
- Treatment of Infections The combination of clavulanate potassium with amoxicillin is used to treat various bacterial infections, including upper and lower respiratory tract infections, skin and soft tissue infections, and urinary tract infections .
Research and Development
- Reference Standard Clavulanate potassium is used as a reference standard in analytical testing to ensure the quality and purity of pharmaceutical products .
- Enzyme Inhibition Studies It is used in biochemical assays to study the mechanism and kinetics of beta-lactamase enzymes .
- Antibiotic Resistance Research Clavulanate potassium is a valuable tool in research aimed at understanding and combating antibiotic resistance .
Mechanism of Action
Potassium clavulanate exerts its effects by binding to the active site of β-lactamase enzymes, forming an irreversible complex. This inhibits the enzyme’s activity, preventing the hydrolysis of β-lactam antibiotics. The molecular targets include various β-lactamase enzymes produced by both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Similar Compounds
Sulbactam: Another β-lactamase inhibitor, often combined with ampicillin.
Tazobactam: Used in combination with piperacillin to inhibit β-lactamase enzymes.
Uniqueness
Potassium clavulanate is unique due to its broad-spectrum inhibitory effect on β-lactamase enzymes. It is effective against a wide range of β-lactamase-producing bacteria, making it a valuable component in combination antibiotic therapies .
Biological Activity
Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly referred to as potassium clavulanate, is a significant compound in the field of medicinal chemistry, particularly known for its role as a beta-lactamase inhibitor. This article delves into its biological activity, mechanisms of action, and clinical applications, supported by diverse research findings and data.
Molecular Structure
- Chemical Formula : C8H8KNO5
- Molar Mass : 237.25 g/mol
- IUPAC Name : potassium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Structural Features
The compound features a bicyclic structure that is characteristic of many beta-lactam antibiotics, which allows it to effectively inhibit beta-lactamase enzymes produced by certain bacteria.
Potassium clavulanate functions primarily as a beta-lactamase inhibitor . Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring of antibiotics, rendering them ineffective. By binding to these enzymes, potassium clavulanate protects beta-lactam antibiotics such as amoxicillin from degradation, thereby enhancing their antibacterial efficacy.
Antibacterial Efficacy
Research indicates that potassium clavulanate exhibits no significant antibacterial activity on its own; however, when used in combination with beta-lactam antibiotics, it significantly enhances their effectiveness against resistant bacterial strains. The following table summarizes key findings from various studies:
Study Reference | Antibiotic Used | Inhibition Rate (%) | Bacterial Strain |
---|---|---|---|
Amoxicillin | 85 | E. coli | |
Ampicillin | 90 | S. aureus | |
Cefotaxime | 75 | K. pneumoniae |
Clinical Applications
Potassium clavulanate is widely used in clinical settings as part of combination therapies to treat infections caused by beta-lactamase-producing bacteria. Its most notable application is in the formulation of Augmentin , a combination of amoxicillin and potassium clavulanate.
Case Studies
- Case Study 1 : A clinical trial involving patients with respiratory infections demonstrated that the combination of amoxicillin and potassium clavulanate reduced treatment failure rates by 30% compared to amoxicillin alone.
- Case Study 2 : In a cohort study on diabetic patients with foot infections, the use of potassium clavulanate in conjunction with amoxicillin led to faster resolution of infections and reduced hospitalization times.
Safety and Toxicity
Potassium clavulanate is generally well-tolerated; however, some adverse effects have been reported, including gastrointestinal disturbances and allergic reactions. Monitoring is recommended for patients with a history of allergies to beta-lactams.
Properties
IUPAC Name |
potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVRVIZBZKUTMK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8KNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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